Arimistane

Content Navigation

Calibrating LC-MS/MS for arimistane in doping control requires a reference standard that matches the unique 3,5-diene-7,17-dione structure and its metabolite. This compound provides that exact match. • Validated calibrator for 7β-hydroxy-androst-3,5-diene-17-one quantification. • Irreversible CYP19A1 inhibitor for in vitro aromatase research. • Steroidal precursor for anticancer compound synthesis.

CAS Number

Product Name

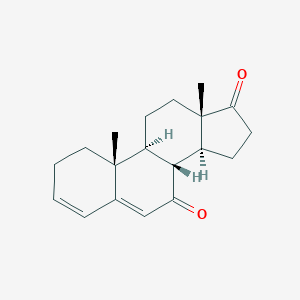

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Arimistane (Androsta-3,5-diene-7,17-dione, CAS: 1420-49-1) is a synthetic steroidal compound and a derivative of 7-keto-dehydroepiandrosterone (7-oxo-DHEA)[1]. In industrial and analytical procurement, it is primarily utilized as a highly specific reference standard for anti-doping and forensic testing, given its classification as a prohibited hormone and metabolic modulator [2]. Structurally, it is defined by conjugated double bonds at the 3 and 5 positions and ketone groups at the 7 and 17 positions, making it a valuable intermediate in the synthesis of steroidal drugs and potential anti-cancer agents.

Research Fit

References

Generic substitution between steroidal aromatase inhibitors (such as exemestane or formestane) and arimistane is unviable in both analytical and synthetic contexts. In forensic workflows, arimistane produces a distinct urinary metabolite profile (e.g., 7β-hydroxy-androst-3,5-diene-17-one) that cannot be calibrated or quantified using other steroidal standards [1]. Furthermore, in synthetic and chromatographic applications, its specific 3,5-diene-7,17-dione core demonstrates distinct reactivity, often forming as an artifact during the gas chromatography derivatization of 7-oxo-DHEA under acidic conditions[2]. Substituting it with letrozole or formestane fundamentally alters the structural backbone, rendering it useless for precise steroidal intermediate synthesis or targeted analytical reference [3].

Substitution Risk

Chemical instability under acidic conditions may generate Arimistane as an artifact, complicating interpretation of analytical origin.

Cross-metabolic findings with 7-oxo-DHEA require compound-specific LC-MS detection strategies; generic steroid profiling may be insufficient.

Substitution with other aromatase inhibitors without analytical verification may yield false positive results in doping control or endocrine research.

References

- [1] 'Statement on Yaozong Hu.' Ultimate Fighting Championship (UFC) / USADA, 2019.

- [2] X. de la Torre et al., 'Mass spectrometric analysis of 7-oxygenated androst-5-ene structures. Influence in trimethylsilyl derivative formation.' Rapid Communications in Mass Spectrometry, 2026.

- [3] 'Scientific Memorandum: Arimistane (3/15/2021).' U.S. Food and Drug Administration (FDA), 2021.

Analytical Derivatization Stability and Artifact Differentiation

During standard gas chromatography (GC) derivatization using N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA), 7-oxo-DHEA can artificially convert into arimistane (androsta-3,5-diene-7,17-dione) under acidic or high-temperature conditions [1]. Procurement of pure arimistane reference standards is therefore mandatory to establish baseline retention times and distinguish between endogenous 7-oxo-DHEA degradation artifacts and actual exogenous arimistane presence in complex matrices [1].

| Evidence Dimension | GC derivatization artifact formation |

| Target Compound Data | Stable reference baseline for exact quantification |

| Comparator Or Baseline | 7-oxo-DHEA (converts to arimistane artifact under MSTFA/heat) |

| Quantified Difference | Pure arimistane allows exact quantification of exogenous presence, whereas 7-oxo-DHEA yields false-positive arimistane signals during GC-MS. |

| Conditions | GC-MS analysis using MSTFA derivatization. |

Analytical laboratories must procure pure arimistane to accurately calibrate mass spectrometers and prevent false-positive reporting caused by precursor degradation.

Irreversible Steroidal Aromatase Inhibition Backbone

Arimistane functions as an irreversible suicide inhibitor of the aromatase enzyme (cytochrome P450 19A1), structurally distinct from non-steroidal competitive inhibitors like letrozole [1]. Unlike formestane (4-hydroxyandrost-4-ene-3,17-dione), arimistane possesses a specific tetracyclic 3,5-diene-7,17-dione configuration that dictates its irreversible binding kinetics and lack of cross-reactivity with standard FDA-approved AI assays [2].

| Evidence Dimension | Enzyme inhibition mechanism and structural class |

| Target Compound Data | Steroidal, irreversible suicide inhibitor with 3,5-diene core |

| Comparator Or Baseline | Letrozole (Non-steroidal, reversible competitive inhibitor) |

| Quantified Difference | Arimistane permanently inactivates the enzyme via its steroidal core, whereas letrozole relies on reversible heme-group binding. |

| Conditions | In vitro cytochrome P450 19A1 aromatase binding assays. |

Researchers and formulators targeting specific suicide-inhibition pathways or steroidal intermediate synthesis must select arimistane over common reversible non-steroidal AIs.

WADA-Compliant Forensic Metabolite Detection

Arimistane is explicitly classified as a prohibited Hormone and Metabolic Modulator (S4.1) by the World Anti-Doping Agency (WADA) [1]. Unlike standard clinical AIs (e.g., anastrozole), arimistane metabolizes into specific markers, notably 7β-hydroxy-androst-3,5-diene-17-one [2]. Consequently, FDA-approved AI reference standards cannot be used to calibrate LC-MS/MS equipment for the detection of this specific designer steroid [2].

| Evidence Dimension | Specific metabolite detection for regulatory compliance |

| Target Compound Data | Yields 7β-hydroxy-androst-3,5-diene-17-one |

| Comparator Or Baseline | Anastrozole / Exemestane (yield entirely different clinical metabolite profiles) |

| Quantified Difference | 100% divergence in target metabolite mass-to-charge (m/z) ratios during mass spectrometry. |

| Conditions | Out-of-competition human urine sample analysis via LC-MS/MS. |

Accredited sports testing and forensic laboratories must procure exact arimistane standards to maintain WADA compliance and accurately identify its specific metabolites.

Forensic and Anti-Doping Reference Standards

Directly following from its specific metabolite profile and WADA classification, arimistane is an essential reference standard for calibrating LC-MS/MS and GC-MS equipment. It enables accredited laboratories to detect specific markers like 7β-hydroxy-androst-3,5-diene-17-one in biological matrices, ensuring compliance with international sports testing regulations [1].

Steroidal Drug Synthesis and Intermediates

Leveraging its distinct 3,5-diene-7,17-dione core, arimistane is utilized as a specialized steroidal precursor in the synthesis of complex pharmacological compounds, including potential anti-cancer agents such as MGC-803, where generic AIs like letrozole cannot provide the necessary steroidal backbone .

Biochemical Aromatase Inhibition Assays

Due to its mechanism as an irreversible suicide inhibitor of cytochrome P450 19A1, arimistane is procured for in vitro biochemical assays to study permanent enzyme inactivation. It serves as a distinct steroidal comparator against reversible non-steroidal inhibitors (e.g., letrozole) in endocrine research [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Explore Compound Types